1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea
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Overview
Description
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea is an organic compound that features a furan ring, a hydroxyethyl group, and a phenylpropyl group attached to a urea moiety. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea can be approached through several synthetic routes. One common method involves the reaction of 2,5-dimethylfuran with an appropriate hydroxyethylating agent to introduce the hydroxyethyl group. This intermediate can then be reacted with a phenylpropyl isocyanate to form the final urea compound. Typical reaction conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like alkoxides or amines in the presence of suitable leaving groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the urea moiety may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)-3-phenylurea: Lacks the furan ring and dimethyl groups.
1-(2,5-Dimethylfuran-3-yl)-3-phenylurea: Lacks the hydroxyethyl group.
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)urea: Lacks the phenylpropyl group.
Uniqueness
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea is unique due to the combination of its furan ring, hydroxyethyl group, and phenylpropyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a unique structural configuration characterized by the presence of a furan ring, a hydroxyethyl group, and a phenylpropyl moiety. This combination may contribute to its distinct biological properties.
Property | Details |
---|---|
Molecular Formula | C17H23N3O3 |
Molecular Weight | 303.39 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is believed to stem from its interaction with various molecular targets within the body. Preliminary studies suggest that it may modulate the activity of enzymes involved in inflammatory pathways and possibly affect neurotransmitter systems.
Potential Mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammation .
- Receptor Modulation : The compound may interact with specific receptors linked to pain and inflammation, thereby altering their activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anti-inflammatory Effects
- The compound has demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory conditions.
-
Antioxidant Properties
- Studies show that similar compounds can activate the Nrf2 pathway, which is essential for cellular defense against oxidative stress. This could imply that our compound may also possess antioxidant capabilities.
-
Anticancer Potential
- Preliminary investigations have indicated that derivatives with similar structures exhibit cytotoxic effects on various cancer cell lines, warranting further exploration into this compound's anticancer properties.
Case Studies
Several studies have explored the biological activities of compounds with structural similarities:
- Study on Anti-inflammatory Activity : A derivative with a similar furan structure was tested for its ability to inhibit COX enzymes. Results indicated an IC50 value comparable to established anti-inflammatory drugs, highlighting its potential therapeutic application .
- Antioxidant Activity Assessment : Research involving cinnamide derivatives demonstrated their ability to scavenge free radicals effectively, suggesting that our compound may exhibit similar antioxidant effects due to its structural features .
Comparative Analysis
To better understand the unique properties of this compound, we can compare it with other compounds exhibiting similar functionalities:
Compound Name | Biological Activity | Unique Features |
---|---|---|
1-(2-Hydroxyethyl)-3-phenylurea | Anti-inflammatory | Hydroxyethyl group enhances solubility |
N-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)cinnamamide | Antioxidant, anticancer | Combines furan and cinnamide structures |
1-(4-Methoxyphenyl)-3-(2-hydroxyethyl)urea | Skin whitening | Known for tyrosinase inhibition |
Properties
IUPAC Name |
1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-13-11-16(14(2)23-13)17(21)12-20-18(22)19-10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11,17,21H,6,9-10,12H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQXJCLBNIBHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)NCCCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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